molecular formula C8H16<br>CH3(CH2)5CH=CH2<br>C8H16 B094956 1-Octene CAS No. 111-66-0

1-Octene

Cat. No.: B094956
CAS No.: 111-66-0
M. Wt: 112.21 g/mol
InChI Key: KWKAKUADMBZCLK-UHFFFAOYSA-N
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Description

1-Octene is a linear α -olefin and an important comonomer in the production of linear low-density polyethylene (LLDPE).
This compound appears as a colorless liquid. Flash point 70°F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers.
This compound, also known as alpha-octylene or 1-caprylene, belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound can be converted into oct-7-en-1-ol and oct-1-en-3-ol. This compound has a gasoline taste.
Oct-1-ene is an octene with an unsaturation C-1.

Scientific Research Applications

  • Dehydrogenative Aromatization : 1-Octene is used in dehydrogenative aromatization over Ni/ZSM-5-based catalysts, showing effective conversion and aromatics selectivity with durability and minimal coking. This process involves interactions with Bronsted and Lewis acid sites and metallic site modifications, essential for the cyclization of octene and subsequent aromatic product formation (Wei et al., 2021).

  • Ethylene Tetramerization : A novel method produces this compound via ethylene tetramerization using a chromium/((R2)2P)2NR1 catalyst system, achieving selectivities exceeding 70%. This is significant for producing linear alpha-olefins like this compound in the manufacturing of linear low-density polyethylene (LLDPE) (Bollmann et al., 2004).

  • Selective this compound Production : Several new processes have been developed for selective this compound production using homogeneous catalysts. These include hydroformylation of 1-heptene, telomerization of 1,3-butadiene, and ethene tetramerization. Such advancements are crucial for meeting the growing demand for this compound in LLDPE production (Leeuwen et al., 2011).

  • Oligomerization Catalysis : Macroreticular ion-exchange resins are evaluated as catalysts for the oligomerization of this compound. This process is an alternative for enhancing the properties and quality of fuels and lubricants, demonstrating high conversion and selectivity (Bringué et al., 2012).

  • Atmospheric Photochemical Oxidation : The photooxidation chemistry of this compound includes its reactions with OH, O3, and O(3P). This study has implications for understanding the environmental impact of this compound and its derivatives (Paulson & Seinfeld, 1992).

  • Hydroformylation in Supercritical Carbon Dioxide : this compound has been hydroformylated using a CO2-philic fluorous ligand associated with a rhodium catalyst, demonstrating high conversion and selectivity in aldehydes. This process is notable for its efficiency and potential environmental benefits (Pedrós et al., 2006).

Mechanism of Action

Safety and Hazards

1-Octene vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is advised to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

A chemoenzymatic approach to synthesize 1-Octene from carbohydrates via ethenolysis of rhamnolipids shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .

Properties

IUPAC Name

oct-1-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3
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InChI Key

KWKAKUADMBZCLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC=C
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Molecular Formula

C8H16, Array
Record name 1-OCTENE
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Related CAS

26746-84-9, 25068-25-1, 18602-27-2
Record name 1-Octene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID6025804
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Molecular Weight

112.21 g/mol
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Physical Description

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma
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Boiling Point

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C
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Flash Point

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c.
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Solubility

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol)
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Density

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722
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Vapor Density

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2
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Color/Form

Colorless liquid

CAS No.

111-66-0, 25377-83-7, 68527-00-4
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Record name 1-OCTENE
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Record name 1-Octene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032449
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Record name 1-OCTENE
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Melting Point

-151 °F (USCG, 1999), -101.7 °C, -102 °C
Record name 1-OCTENE
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Record name 1-OCTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Octene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-OCTENE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
Name
Palmitoleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Palmitoleic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octene
Reactant of Route 2
1-Octene
Reactant of Route 3
1-Octene
Reactant of Route 4
1-Octene
Reactant of Route 5
1-Octene
Reactant of Route 6
1-Octene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-octene?

A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized using techniques like FTIR and NMR. For example, FTIR analysis would show characteristic peaks for C-H stretches (around 2900 cm-1) and C=C stretches (around 1640 cm-1) []. 13C NMR spectroscopy helps determine the microstructure of this compound-containing polymers, providing information about comonomer incorporation and distribution [, ].

Q3: How does the presence of this compound affect the properties of polyethylene?

A3: Incorporating this compound as a comonomer in polyethylene production significantly influences the polymer's properties. Increasing the this compound content generally leads to lower melting points, reduced crystallinity, and decreased molecular weight, impacting the polymer's flexibility, processability, and mechanical strength [, ].

Q4: How does the morphology of ethylene/1-octene copolymers change with annealing?

A4: Annealing ethylene/1-octene copolymers induces changes in their crystalline structure. Isothermal annealing at progressively higher temperatures leads to increased thermal stability of the crystals. This is accompanied by structural changes such as additional crystallization, recrystallization, lateral crystal growth, and increased crystallite density [].

Q5: How is this compound used in the production of linear low-density polyethylene (LLDPE)?

A5: this compound is a crucial comonomer in LLDPE production. When copolymerized with ethylene, it disrupts the polyethylene chain regularity, resulting in shorter crystalline regions and increased chain branching. This modification leads to enhanced impact strength, tear resistance, and flexibility compared to high-density polyethylene [, ].

Q6: What are the advantages of using supercritical carbon dioxide (scCO2) as a solvent in this compound hydroformylation?

A6: scCO2 offers environmental advantages as a solvent in this compound hydroformylation. It is non-toxic, non-flammable, and easily removable from the reaction mixture. Additionally, scCO2 can influence reaction kinetics, potentially leading to higher activity and altered selectivity compared to traditional organic solvents [, ].

Q7: How do different catalyst systems influence the copolymerization behavior of ethylene and this compound?

A7: The choice of catalyst system significantly impacts ethylene/1-octene copolymerization. Different catalysts exhibit varying activity, comonomer incorporation efficiency, and influence on the copolymer's microstructure. For instance, metallocene catalysts with specific bridge structures show higher activity and different comonomer reactivity compared to their non-bridged counterparts [, , , , ].

Q8: How can molecular dynamics simulations be utilized to study the behavior of poly(styrene-co-1-octene) in different solvents?

A8: Molecular dynamics simulations can provide valuable insights into the interactions between poly(styrene-co-1-octene) and different solvent molecules. These simulations can predict changes in chain conformation, diffusion coefficients, and interaction energies in various solvent environments, aiding in understanding the copolymer's solubility and behavior in different media [].

Q9: How does the structure of the ligand in a catalyst system affect the selectivity of this compound formation during ethylene oligomerization?

A9: Modifying the ligand structure in a catalyst system can significantly impact the selectivity towards this compound formation during ethylene oligomerization. For example, changing the donor atoms in heteroscorpionate ligands coordinated to chromium can significantly influence both the catalyst's activity and its selectivity for specific oligomers [].

Q10: How does the stability of rhodium catalysts used in this compound hydroformylation affect their performance in continuous processes?

A10: Catalyst stability is crucial for continuous this compound hydroformylation. Catalyst deactivation or leaching into the product stream reduces the process efficiency and complicates product separation. Using polymer-supported rhodium catalysts can improve stability and facilitate catalyst recovery in supercritical CO2, enabling continuous operation [].

Q11: What are some important considerations for the safe handling and disposal of this compound?

A11: this compound is flammable and requires careful handling, storage, and disposal procedures. Proper ventilation, grounding, and avoidance of ignition sources are essential. Disposal should comply with local regulations, considering its potential environmental impact [].

Q12: What are the environmental implications of this compound production and use?

A12: The production and use of this compound, like many chemicals, can have environmental impacts. These include the consumption of resources, potential for air and water pollution, and the generation of waste products. Sustainable practices, such as using renewable resources and minimizing waste, are crucial to mitigate these impacts [].

Q13: What analytical techniques are commonly employed to characterize ethylene/1-octene copolymers?

A13: Various techniques are used to characterize ethylene/1-octene copolymers. These include:

  • 13C NMR spectroscopy: Determines the copolymer's microstructure, including comonomer content and distribution [, , ].
  • GPC (Gel Permeation Chromatography): Provides information about the polymer's molecular weight and molecular weight distribution [].
  • DSC (Differential Scanning Calorimetry): Measures the melting temperature and crystallinity of the copolymer [, ].
  • Microscopy (AFM, TEM, SEM): Visualizes the copolymer's morphology and phase separation in blends [].

Q14: How can gas chromatography be utilized to study the reactions of Criegee intermediates formed during the ozonolysis of this compound?

A14: Gas chromatography coupled with appropriate detection methods can quantify specific products formed from Criegee intermediates during this compound ozonolysis. For example, measuring the yields of products like pinonaldehyde (from α-pinene) helps elucidate the reaction pathways and mechanisms of these reactive intermediates in the atmosphere [].

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